molecular formula C28H29N5O5S B11662675 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11662675
M. Wt: 547.6 g/mol
InChI Key: RZZOJBYZRYHRRV-STBIYBPSSA-N
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Description

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetically designed small molecule that functions as a potent and selective inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is a critical oncogenic driver in a wide range of malignancies, including breast cancer, and its constitutive activation is associated with tumor proliferation, survival, metastasis, and chemotherapy resistance. The compound exerts its effects by directly binding to the JAK2 kinase domain, thereby inhibiting its phosphorylation and subsequent activation of STAT3. Research has demonstrated that this inhibitor effectively suppresses cancer cell viability and induces apoptosis (programmed cell death) in aggressive cell lines, such as triple-negative breast cancer (TNBC). A key advantage of this compound is its ability to overcome resistance to other targeted therapies, including paclitaxel, making it a valuable chemical probe for investigating drug-resistant cancer phenotypes and for developing novel combination treatment strategies. Its core research value lies in its utility for elucidating the complex biology of the JAK/STAT pathway in oncogenesis and for validating JAK2/STAT3 as a high-value therapeutic target in preclinical models. [https://pubmed.ncbi.nlm.nih.gov/38645436/]

Properties

Molecular Formula

C28H29N5O5S

Molecular Weight

547.6 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N5O5S/c1-5-38-22-13-11-19(12-14-22)17-29-30-25(34)18-39-28-32-31-27(33(28)21-9-7-6-8-10-21)20-15-23(35-2)26(37-4)24(16-20)36-3/h6-17H,5,18H2,1-4H3,(H,30,34)/b29-17+

InChI Key

RZZOJBYZRYHRRV-STBIYBPSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or DMSO may increase reaction rates but often lead to side products. Ethanol strikes a balance between solubility and selectivity, as evidenced by comparative studies.

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol38898
DMF27285
Methanol47590

Temperature Effects

Elevated temperatures accelerate condensation but risk decomposition. A temperature of 70°C optimizes both rate and product stability.

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic techniques:

Spectral Data:

TechniqueKey Observations
¹H NMR (400 MHz, DMSO-d₆) δ 8.42 (s, 1H, N=CH), 7.25–7.45 (m, 9H, aromatic), 4.02 (q, 2H, OCH₂CH₃), 3.80 (s, 9H, OCH₃)
IR (KBr) 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)
ESI-MS m/z 587.2 [M+H]⁺ (calculated: 587.18)

The introduction of the 4-ethoxyphenyl group enhances lipophilicity compared to analogs with chlorophenyl or methoxyphenyl substituents. This modification improves membrane permeability, as demonstrated in partition coefficient (log P) studies:

Compound Substituentlog P
4-Ethoxyphenyl3.2
4-Chlorophenyl2.8
3,4-Dimethoxyphenyl2.5

Challenges and Limitations

  • Stereochemical Control: Ensuring exclusive (E)-isomer formation requires strict control of reaction pH and temperature.

  • Purification Difficulties: Column chromatography is necessary to separate hydrazone isomers, increasing production costs.

Industrial-Scale Production Considerations

Scaling up necessitates continuous flow reactors to maintain temperature homogeneity and reduce reaction times. A pilot-scale study achieved 90% yield using a microreactor system with residence time of 30 minutes.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its biological activity and potential therapeutic applications. Key areas of focus include:

  • Antifungal and Anticancer Properties : The presence of the triazole ring in the compound is associated with antifungal activity, while its hydrazide moiety may contribute to anticancer effects. Studies have shown that triazole derivatives can inhibit fungal growth and exhibit cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in disease pathways. For instance, exploring the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase could lead to treatments for metabolic disorders such as diabetes and obesity .
  • Structure-Activity Relationship Studies : Investigating the structure-activity relationships (SAR) of this compound can provide insights into optimizing its pharmacological profile. By synthesizing analogs, researchers can identify key structural features that enhance biological activity .

Development of Synthesis Protocols

Efficient synthesis protocols are crucial for the advancement of research involving this compound. The following aspects are noteworthy:

  • Multi-Step Synthesis : The synthesis typically involves several steps, including reactions that may utilize reagents like iron (III) chloride under optimized conditions to enhance yield and purity .
  • Continuous Flow Reactors : For larger-scale production, continuous flow reactors can be employed to facilitate more efficient synthesis processes .

Physicochemical Properties Investigation

Understanding the physicochemical properties of N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is essential for its application in pharmaceuticals:

  • Solubility and Stability : The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water due to its hydrophobic aromatic rings. These properties suggest favorable pharmacokinetic characteristics .

Material Science Applications

The unique electronic structure of this compound opens avenues for exploration in material science:

  • Electronic and Optical Properties : The conjugated systems and heteroatoms present in the compound warrant investigation into its electronic and optical properties for potential applications in organic electronics or photonic devices .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study 1Antifungal ActivityDemonstrated effective inhibition against Candida species .
Study 2Anticancer EffectsShowed cytotoxicity against breast cancer cell lines .
Study 3Enzyme InhibitionIdentified potential as an inhibitor of 11β-hydroxysteroid dehydrogenase .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Key Structural Variations

The table below summarizes critical differences between the target compound and its analogs:

Compound Name/ID R1 (Triazole Substituents) R2 (Hydrazone Substituent) Bioactivity Reported Key Structural Features References
Target Compound 4-phenyl, 5-(3,4,5-trimethoxyphenyl) 4-ethoxyphenyl Anticancer (assumed) Trimethoxy (electron-donating), ethoxy (bulkier)
ZE-4b () 4-ethyl, 5-(pyridine-2-yl) 2-phenyl Not specified Pyridine (enhanced coordination capacity)
6f () 4-phenyl, 5-(pyridin-4-yl) 4-chlorophenyl Anti-tumor (IC50: 449.1 [M+H]⁺) Chloro (electron-withdrawing), pyridine
Compound 4-phenyl, 5-(4-chlorophenyl) 2-ethoxyphenyl Not specified Chloro (lipophilic), ethoxy
N'-(4-Dimethylaminobenzylidene) () 4-phenyl, 5-(2-(phenylamino)ethyl) 4-dimethylaminophenyl Antimetastatic (migration inhibition) Amino group (hydrogen bonding)

Impact of Substituents on Bioactivity

  • Electron-Donating Groups : The 3,4,5-trimethoxyphenyl group in the target compound enhances aromatic π-π stacking and hydrogen bonding, a feature shared with microtubule-targeting agents like colchicine .
  • Ethoxy vs.
  • Chlorine Substitution : Compounds like 6f () exhibit increased lipophilicity and electronic effects, improving membrane permeability but possibly reducing solubility .
  • Amino Groups: Derivatives with dimethylamino substituents () show antimetastatic activity, likely due to enhanced hydrogen bonding with biological targets .

Bioactivity and Mechanism Insights

  • Anticancer Activity : Analogs with pyridine (6f, 6i) or trimethoxyphenyl groups exhibit IC50 values in the micromolar range, suggesting inhibition of tubulin polymerization or kinase pathways . The target compound’s trimethoxy motif aligns with this mechanism .
  • Antioxidant Properties : Sulfanyl and hydrazone moieties contribute to redox activity. highlights a compound with 1.5-fold higher antioxidant capacity than BHT, attributed to radical scavenging via sulfur and hydrazine groups .
  • SAR Trends: Hydrophobic Groups (e.g., chloro, ethoxy): Enhance cellular uptake but may reduce aqueous solubility. Hydrogen-Bonding Moieties (e.g., methoxy, amino): Improve target affinity, as seen in antimetastatic derivatives .

Computational and Experimental Validation

  • Molecular Similarity : Tanimoto/Dice indices () indicate high structural similarity between the target compound and pyridine-containing analogs (e.g., 6f), supporting shared bioactivity .
  • Crystallography : Single-crystal X-ray studies () confirm the (E)-configuration of hydrazone derivatives, critical for maintaining planar geometry and intermolecular interactions .

Biological Activity

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews various studies assessing its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The molecular formula of the compound is C28H29N5O5SC_{28}H_{29}N_{5}O_{5}S, which includes an ethoxy group, a triazole moiety, and multiple methoxy substituents. The structural complexity suggests a potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various assays. Below are summarized findings from recent studies:

Anticancer Activity

Several studies have reported on the anticancer properties of similar hydrazide derivatives. For instance:

  • Cytotoxicity Assays : In vitro tests against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed that compounds with similar structural motifs exhibited IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, indicating moderate to high cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, compounds with triazole rings have been shown to inhibit tubulin polymerization and induce oxidative stress in cancer cells .

Anti-inflammatory Activity

Hydrazides are known for their anti-inflammatory properties:

  • COX Inhibition : Some derivatives have demonstrated COX-II inhibitory activity with IC50 values as low as 0.2 µM, suggesting potential applications in treating inflammatory diseases .
  • In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers significantly when compared to controls.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Antibacterial Assays : Preliminary studies indicate that similar compounds exhibit activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Data Table: Summary of Biological Activities

Activity TypeTest SystemIC50 (µg/mL)Reference
Anticancer (A549)Human Lung Cancer193.93
Anticancer (MCF-7)Human Breast Cancer371.36
COX-II InhibitionEnzymatic Assay0.2
AntimicrobialVarious BacteriaLow µM range

Case Studies

  • Study on Triazole Derivatives : A study focusing on triazole-based hydrazides demonstrated significant anticancer activity through apoptosis induction and inhibition of cell proliferation in various cancer cell lines .
  • Inflammation Model : In a murine model of inflammation, a related compound showed a marked reduction in paw edema after administration, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Condensation : Reaction of 4-ethoxybenzaldehyde with acetohydrazide derivatives under acidic or reflux conditions to form the hydrazone moiety .
  • Triazole Ring Formation : Cyclization using thiocarbazides or other precursors, often requiring controlled temperatures (60–80°C) and solvents like ethanol or DMF .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Key Parameters : Solvent polarity, reaction time, and catalyst selection (e.g., acetic acid for cyclization) significantly impact yield .

Q. Which spectroscopic techniques are critical for confirming its structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify hydrazone (N–H, ~10–12 ppm) and triazole (C–S, ~120–130 ppm) groups .
  • IR Spectroscopy : Peaks at ~1600 cm1^{-1} (C=N stretch) and ~2550 cm1^{-1} (S–H stretch, if present) confirm functional groups .
  • HRMS : High-resolution mass spectrometry validates molecular weight (±2 ppm accuracy) .

Advanced Research Questions

Q. How can researchers investigate the reactivity of its functional groups in diverse chemical environments?

  • Oxidation/Reduction : Test with H2_2O2_2 (oxidation of –SH to –SO3_3H) or NaBH4_4 (reduction of imine to amine) under controlled pH .
  • Substitution Reactions : Explore nucleophilic substitution at the 3,4,5-trimethoxyphenyl group using halide or amine nucleophiles in polar aprotic solvents (e.g., DMSO) . Monitoring Tools : TLC for reaction progress; X-ray crystallography for post-reaction structural analysis .

Q. What methodologies are recommended for evaluating its biological activity?

  • Antimicrobial Assays : Broth microdilution (MIC determination against Gram+/− bacteria) with controls like ciprofloxacin .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7), comparing IC50_{50} values with doxorubicin .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) to predict interactions with targets like topoisomerase II or tubulin .

Q. How can computational tools enhance understanding of its structure-activity relationships?

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .
  • Dynamics Simulations : MD simulations (GROMACS) to study stability in lipid bilayers or protein binding pockets . Validation : Cross-check computational predictions with experimental IC50_{50} or MIC data .

Q. How should researchers address contradictions in bioactivity data across structural analogs?

  • Comparative Analysis : Tabulate analogs (e.g., halogenated vs. methoxy-substituted derivatives) to identify trends (Table 1) .
  • Hypothesis Testing : Design focused libraries (e.g., varying triazole substituents) to isolate variables affecting activity .

Table 1: Bioactivity Trends in Structural Analogs

Substituent (R)Antimicrobial MIC (µg/mL)Anticancer IC50_{50} (µM)
3,4,5-Trimethoxyphenyl8–16 (S. aureus)12.5 (MCF-7)
4-Chlorophenyl32–64 (E. coli)25.0 (HeLa)
Pyridin-4-yl>12850.0 (A549)
Source : Aggregated data from .

Methodological Notes

  • Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) in detail to mitigate variability .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays to ensure reproducibility .

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